7-Chlorophenothiazin-3-ol
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Overview
Description
7-Chlorophenothiazin-3-ol is a chemical compound belonging to the phenothiazine class. This heterocyclic compound contains a sulfur atom and a nitrogen atom in its structure. It has been extensively studied for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives, including 7-Chlorophenothiazin-3-ol, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut method: This method involves the reductive cyclization of diphenylamines.
Oxidative cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chlorophenothiazin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium dithionite or zinc dust-acetic acid.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core .
Scientific Research Applications
7-Chlorophenothiazin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chlorophenothiazin-3-ol involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of 7-Chlorophenothiazin-3-ol.
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Thioridazine: Another phenothiazine derivative used as an antipsychotic.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-10H-phenothiazin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVIDWXYLWNTJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC3=C(N2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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